
Tetrabenazine
Übersicht
Beschreibung
Xenazin, auch bekannt unter seinem generischen Namen Tetrabenazin, ist ein Medikament, das hauptsächlich zur Behandlung unwillkürlicher Bewegungen (Chorea) im Zusammenhang mit der Huntington-Krankheit eingesetzt wird. Es ist ein Vesikulärer Monoamin-Transporter 2 (VMAT2)-Inhibitor, der hilft, Muskelbewegungen zu kontrollieren, indem er Monoamine wie Dopamin, Serotonin und Noradrenalin im Gehirn abbaut .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Tetrabenazin wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese umfasst typischerweise die folgenden Schritte:
Bildung des Tetrabenazin-Kerns: Die Kernstruktur wird durch eine Reihe von Reaktionen synthetisiert, darunter Cyclisierung und Funktionalisierungsgruppen-Transformationen.
Funktionalisierung: Die Kernstruktur wird dann funktionalisiert, um die notwendigen Substituenten einzuführen, die die gewünschten pharmakologischen Eigenschaften verleihen.
Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit und Wirksamkeit sicherzustellen.
Industrielle Produktionsmethoden
Die industrielle Produktion von Tetrabenazin beinhaltet die Skalierung des Laborsyntheseprozesses. Dies umfasst die Optimierung der Reaktionsbedingungen für die großtechnische Produktion, die Sicherstellung einer gleichbleibenden Qualität und die Einhaltung der regulatorischen Standards für die pharmazeutische Herstellung. Wichtige Aspekte sind:
Reaktionseffizienz: Maximierung der Ausbeute und Minimierung von Nebenprodukten.
Sicherheit: Sicherstellung eines sicheren Umgangs mit Chemikalien und Reaktionsbedingungen.
Qualitätskontrolle: Implementierung strenger Qualitätskontrollmaßnahmen, um sicherzustellen, dass das Endprodukt alle Spezifikationen erfüllt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tetrabenazin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Tetrabenazin kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu ergeben.
Substitution: Funktionsgruppen am Tetrabenazin-Molekül können durch andere Gruppen substituiert werden, um seine Eigenschaften zu verändern.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig für Reduktionsreaktionen verwendet.
Substitutionsreagenzien: Halogenierungsmittel und Nukleophile werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Derivate von Tetrabenazin, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können.
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism
Tetrabenazine acts by selectively depleting monoamines in the central nervous system. It achieves this by reversibly binding to the vesicular monoamine transporter type 2, which inhibits the uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine into presynaptic neurons. This mechanism is particularly beneficial in managing conditions characterized by excessive movement.
Clinical Applications
-
Huntington's Disease :
- Approved by the U.S. Food and Drug Administration for treating chorea associated with Huntington's disease, this compound has shown significant efficacy in reducing chorea severity.
- A double-blind study demonstrated that patients experienced a mean reduction in chorea scores after treatment, with long-term studies confirming sustained benefits over extended periods .
- Dystonia :
- Tourette Syndrome :
- Chorea from Other Causes :
Safety and Side Effects
Despite its effectiveness, this compound is associated with several adverse effects. Common side effects include:
- Sedation/Somnolence : Reported in 18% of patients.
- Depressed Mood : Occurred in 17% of cases.
- Akathisia : Noted in about 9% of patients.
- Parkinsonism : Increased scores observed in long-term studies .
Monitoring for these side effects is crucial, especially in chronic users.
Long-Term Efficacy Study
A long-term study involving 400 patients treated with this compound for hyperkinetic movement disorders showed that 89.2% of patients with tardive stereotypy experienced marked improvement, while similar positive responses were noted across various movement disorders .
Open-Label Extension Study
In an open-label extension study for Huntington's disease patients who had completed a double-blind trial, 45 out of 75 participants continued treatment for up to 80 weeks. The study found significant reductions in chorea scores alongside monitoring for adverse effects such as parkinsonism and depression .
Comprehensive Data Table
Disorder | Percentage Improvement | Common Side Effects |
---|---|---|
Huntington's Disease | 82.8% | Sedation, Depression |
Tardive Dystonia | 80.5% | Akathisia, Insomnia |
Idiopathic Dystonia | 62.9% | Parkinsonism |
Tourette Syndrome | Varies | Anxiety |
Other Hyperkinetic Disorders | Varies | Restlessness |
Wirkmechanismus
Tetrabenazine exerts its effects by inhibiting the vesicular monoamine transporter 2 (VMAT2). This inhibition reduces the uptake of monoamines into synaptic vesicles, leading to decreased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the synaptic cleft. By lowering these neurotransmitter levels, this compound helps control involuntary movements and other symptoms associated with Huntington’s disease .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Deutetrabenazin: Ein Derivat von Tetrabenazin mit verbesserten pharmakokinetischen Eigenschaften.
Valbenazin: Ein weiterer VMAT2-Inhibitor, der zur Behandlung der tardiven Dyskinesie eingesetzt wird.
Einzigartigkeit
Tetrabenazin ist einzigartig in seiner spezifischen Hemmung von VMAT2, was es besonders effektiv für die Behandlung der Chorea bei der Huntington-Krankheit macht. Seine Fähigkeit, Monoamine selektiv im Gehirn zu depletieren, unterscheidet es von anderen Verbindungen, die breitere oder weniger gezielte Wirkungen haben können.
Durch das Verständnis der Synthese, Reaktionen, Anwendungen und des Wirkmechanismus von Tetrabenazin können Forscher und Kliniker die Rolle des Medikaments bei der Behandlung neurologischer Erkrankungen und sein Potenzial für zukünftige therapeutische Entwicklungen besser verstehen.
Biologische Aktivität
Tetrabenazine is a reversible inhibitor of the vesicular monoamine transporter type 2 (VMAT2), primarily used in the treatment of hyperkinetic movement disorders, including chorea associated with Huntington's disease. Its biological activity is characterized by its effects on neurotransmitter depletion and modulation of dopaminergic pathways.
This compound selectively inhibits VMAT2, leading to a decrease in the storage and release of monoamines such as dopamine, serotonin, and norepinephrine. The compound exhibits a 10-fold selectivity for VMAT2 over VMAT1 , with IC50 values of 0.3 μM and 3.4 μM, respectively . This inhibition results in reduced dopamine availability, which is crucial for fine motor control, thereby alleviating symptoms of hyperkinetic disorders.
Pharmacological Profile
- Dopamine Depletion : this compound reduces dopamine levels significantly in the brain. In animal studies, it has been shown to decrease dopamine by approximately 40% , serotonin by 44% , and norepinephrine by 41% .
- Dopamine D2 Receptor Interaction : Although this compound has a weak binding affinity at the D2 receptor (Ki = 2100 nM), it can act as a dopamine receptor antagonist under certain conditions .
- Behavioral Effects : In animal models, this compound has been reported to increase cFos expression in areas like the thalamus and hippocampus, indicating changes in neuronal activity associated with its use .
Case Studies and Trials
-
Huntington's Disease :
- In a double-blind study, this compound demonstrated a significant reduction in chorea severity, with an average reduction of 23.5% on the Unified Huntington Disease Rating Scale (UHDRS) compared to placebo .
- A long-term open-label study involving 165 patients showed that 79% of those with moderate chorea and 86% with severe chorea achieved marked or very good responses to treatment .
- Hyperkinetic Movement Disorders :
Side Effects
Common side effects associated with this compound include:
- Daytime drowsiness
- Insomnia
- Restlessness
- Parkinsonian features
- Mild postural hypotension
These effects are generally manageable and may resolve with dosage adjustments or continued administration .
Summary of Findings
Parameter | Value/Effect |
---|---|
VMAT2 Selectivity | 10-fold over VMAT1 |
IC50 for VMAT2 | 0.3 μM |
Dopamine Reduction | ~40% |
UHDRS Chorea Reduction | 23.5% average reduction |
Patient Response (Moderate HD) | 79% marked or very good response |
Common Side Effects | Drowsiness, insomnia, restlessness |
Q & A
Basic Research Questions
Q. What is the mechanism of action of tetrabenazine, and how does it inform experimental design in preclinical studies?
this compound selectively inhibits vesicular monoamine transporter 2 (VMAT2), depleting presynaptic dopamine and serotonin stores. Preclinical studies should incorporate assays measuring monoamine depletion kinetics (e.g., microdialysis or radiolabeled neurotransmitter uptake) and behavioral models of hyperkinetic disorders (e.g., Huntington’s disease chorea). Structural studies using cryo-EM have mapped this compound’s binding site on VMAT2, enabling targeted mutagenesis to explore selectivity .
Q. What validated analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely validated for this compound quantification. Key parameters include a C18 column, isocratic elution (e.g., acetonitrile-phosphate buffer, pH 3.0), and detection at 280 nm. Method validation should assess specificity, linearity (1–50 µg/mL), precision (RSD <2%), and recovery (>98%). This approach avoids interference from degradation products or excipients .
Q. How do CYP2D6 polymorphisms influence this compound dosing in clinical research?
CYP2D6 metabolizer status (poor, intermediate, extensive, ultrarapid) dictates this compound pharmacokinetics. Poor metabolizers require lower doses to avoid toxicity, while ultrarapid metabolizers may need higher doses for efficacy. Genotyping protocols should precede dose titration in trials. Retrospective analyses show ultrarapid metabolizers require longer titration periods (8 vs. 3 weeks) and higher doses (75 mg/day vs. 50 mg/day) .
Advanced Research Questions
Q. How can researchers resolve contradictions between real-world dosing patterns and clinical trial protocols for this compound?
Real-world data indicate suboptimal dosing (≤50 mg/day in >73% of patients) despite clinical trial protocols recommending 75 mg/day. To address this, researchers should:
- Conduct longitudinal observational studies controlling for comorbidities (e.g., depression, anxiety) and CYP2D6 status.
- Use propensity score matching to compare outcomes between real-world and trial cohorts.
- Incorporate patient-reported outcomes (PROs) to assess tolerability-driven dose reductions .
Q. What structural biology techniques elucidate this compound’s binding to VMAT2, and what are their methodological limitations?
Cryo-EM structures of VMAT2-tetrabenazine complexes (3.8–4.2 Å resolution) identify critical binding residues (e.g., Asp33, Tyr429). Limitations include artifacts from detergent solubilization and fused protein tags, which may alter conformational states. Molecular dynamics simulations can supplement structural data but require validation against mutagenesis and functional assays to avoid speculative ligand repositioning .
Q. How do adverse event profiles of this compound compare to its deuterated analogs in real-world data?
Deuthis compound, a deuterated analog, reduces dosing frequency and adverse events (AEs) like somnolence and depression. Pharmacovigilance studies using FAERS data show this compound has higher AE signals for off-label use (OR=1.8) and death (OR=2.3). Researchers should apply disproportionality analysis (e.g., reporting odds ratios) to compare AE frequencies while adjusting for confounders like disease severity .
Q. Methodological Considerations
- Experimental Design : Prioritize randomized crossover trials for dose-response studies to account for intra-patient variability .
- Data Contradictions : Use meta-regression to reconcile discrepancies between trial efficacy (e.g., 75 mg/day) and real-world adherence patterns .
- Analytical Validation : Include forced degradation studies (acid/base/oxidative stress) to confirm HPLC method stability-indicating properties .
Eigenschaften
IUPAC Name |
(3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJIEFSOBYUXJB-HOCLYGCPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042614 | |
Record name | Tetrabenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58-46-8, 1026016-84-1 | |
Record name | (±)-Tetrabenazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1026016-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabenazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabenazine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026016841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRABENAZINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A3NP33E5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TETRABENAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9O08YRN8O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.